4-chloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
4-chloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzamide core substituted with a 4-chloro group and a 4-chloro-1,1-dioxidotetrahydrothiophen-3-yl moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the 4-chloro-1,1-dioxidotetrahydrothiophene intermediate. This intermediate can be synthesized through the oxidation of 4-chlorotetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The resulting sulfone is then reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone moiety.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide core.
Scientific Research Applications
4-chloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzamide: A simpler analog with a single chloro group on the benzamide core.
4-chloro-N-{1-[4-(3-chlorophenyl)-1-piperazinyl]-1-oxo-2-pentanyl}benzamide: A more complex derivative with additional functional groups.
2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Another benzamide derivative with different substituents.
Uniqueness
4-chloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide is unique due to the presence of both the 4-chloro and 4-chloro-1,1-dioxidotetrahydrothiophen-3-yl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
929851-26-3 |
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Molecular Formula |
C11H11Cl2NO3S |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
4-chloro-N-(4-chloro-1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C11H11Cl2NO3S/c12-8-3-1-7(2-4-8)11(15)14-10-6-18(16,17)5-9(10)13/h1-4,9-10H,5-6H2,(H,14,15) |
InChI Key |
MESQTULSFGCGEM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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